molecular formula C11H11N3 B6598026 N5-phenylpyridine-2,5-diamine CAS No. 79441-22-8

N5-phenylpyridine-2,5-diamine

Cat. No.: B6598026
CAS No.: 79441-22-8
M. Wt: 185.22 g/mol
InChI Key: RZBFVVRYQHWXAU-UHFFFAOYSA-N
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Description

Nomenclature and Structural Characteristics of the N5-Phenylpyridine-2,5-diamine Scaffold

The systematic nomenclature for this compound is this compound. This name precisely describes its structure: a pyridine (B92270) ring serves as the core, with amine groups (-NH2 and -NH-) located at positions 2 and 5. The term "N5-phenyl" indicates that a phenyl group is attached to the nitrogen atom of the amine group at the 5-position.

The fundamental structure consists of a six-membered heterocyclic aromatic ring (pyridine) linked to an aniline (B41778) moiety via an amino bridge. The presence of the pyridine nitrogen, a primary amine at the 2-position, and a secondary amine at the 5-position imparts a unique combination of basicity, nucleophilicity, and potential for hydrogen bonding. Its molecular formula is C11H11N3, with a corresponding molecular weight of approximately 197.22 g/mol . ontosight.ai The hydrochloride salt form is also utilized in research settings. bldpharm.com

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C11H11N3 ontosight.ai
Molecular Weight ~197.22 g/mol ontosight.ai
Class Aromatic Amine, Heterocycle ontosight.ai
CAS Number (HCl Salt) 1955524-40-9 bldpharm.com
Molecular Formula (HCl Salt) C11H12ClN3 bldpharm.com
Molecular Weight (HCl Salt) 221.69 g/mol bldpharm.com

Contextualization within Aromatic Diamine Chemistry and Heterocyclic Systems

This compound is situated at the intersection of two significant areas of organic chemistry: aromatic diamines and heterocyclic systems.

Heterocyclic Systems: The core of the molecule is a pyridine ring, a foundational six-membered aromatic heterocycle. scribd.com Unlike its carbocyclic counterpart, benzene, the pyridine ring contains a nitrogen atom which renders the ring electron-deficient. This influences the reactivity of the entire molecule, particularly the attached amino groups. The chemistry of such systems is often complex, combining the properties of an aromatic ring with the influence of the integrated heteroatom. scribd.com

Aromatic Diamine Chemistry: The compound is a substituted aromatic diamine. The two amine groups are the primary sites of reactivity, allowing the molecule to act as a potent nucleophile, a base, or a building block in polymerization and condensation reactions. ontosight.ai The electronic properties of the amino groups are modulated by the electron-withdrawing nature of the pyridine ring, distinguishing its reactivity from simple phenylenediamines. The presence of both a primary and a secondary amine offers potential for selective functionalization under controlled reaction conditions.

The unique combination of a pyridine scaffold with diamine functionality makes this compound a versatile intermediate in synthetic chemistry.

Overview of Research Trajectories and Potential Applications in Advanced Chemical Sciences

Research involving this compound and its derivatives spans several advanced areas of chemistry, primarily leveraging its structure as a scaffold for creating larger, functional molecules.

Pharmaceutical and Medicinal Chemistry: The compound serves as a key intermediate in the synthesis of biologically active molecules. ontosight.ai A patent publication details a method for its synthesis via the reduction of 6-nitro-N-phenylpyridin-3-amine using a palladium-on-carbon catalyst, highlighting its role as a prepared precursor for further chemical development. google.com Research has demonstrated the use of this scaffold to create complex benzimidazole-pyridine derivatives, which were subsequently evaluated for their potential as anticancer agents. researchgate.net Furthermore, derivatives of the core pyridine structure have been investigated as tachykinin receptor antagonists, which are of interest for treating inflammatory conditions and certain central nervous system disorders. google.com

Materials Science: In the field of materials science, this compound is recognized for its potential as a monomer. ontosight.ai Its diamine structure allows it to participate in polymerization reactions to form novel polymers. These resulting materials could possess unique conductive or optical properties, making them candidates for application in advanced electronic devices such as organic light-emitting diodes (OLEDs). ontosight.ai

The research trajectories indicate that this compound is valued not as an end-product, but as a crucial structural motif for constructing complex molecules with tailored functions in medicine and materials.

Table 2: Summary of Research Applications for the this compound Scaffold

Research AreaApplicationKey FindingsSource(s)
Synthetic Chemistry Chemical IntermediateCan be synthesized by reducing 6-nitro-N-phenylpyridin-3-amine with H2 over a Pd/C catalyst. google.com
Medicinal Chemistry Anticancer Agent DevelopmentUsed as a scaffold to synthesize N⁵-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-N²-phenylpyridine-2,5-diamine derivatives for biological evaluation. researchgate.net
Medicinal Chemistry Neurological Drug DiscoveryDerivatives investigated as potential tachykinin (NK-1) receptor antagonists. google.com
Materials Science Polymer ChemistryCan serve as a monomer in polymerization reactions to produce materials with specific conductive or optical properties. ontosight.ai

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-N-phenylpyridine-2,5-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H11N3/c12-11-7-6-10(8-13-11)14-9-4-2-1-3-5-9/h1-8,14H,(H2,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

RZBFVVRYQHWXAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=CN=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401000473
Record name 6-Imino-N-phenyl-1,6-dihydropyridin-3-amine
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Molecular Weight

185.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79441-22-8
Record name N5-Phenyl-2,5-pyridinediamine
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Record name N5-Phenylpyridine-2,5-diamine
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Record name 6-Imino-N-phenyl-1,6-dihydropyridin-3-amine
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Record name N5-phenylpyridine-2,5-diamine
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Synthetic Methodologies and Precursor Chemistry of N5 Phenylpyridine 2,5 Diamine

Synthetic Routes to the Core N5-Phenylpyridine-2,5-diamine Structure

The construction of the this compound scaffold can be accomplished through several strategic pathways, each starting from different, readily available pyridine (B92270) precursors.

A primary route to this compound involves the arylation of a pre-existing pyridinediamine or a halo-aminopyridine. The most effective method for this transformation is the Palladium-catalyzed Buchwald-Hartwig amination. snnu.edu.cnresearchgate.netorgsyn.org This reaction forms a carbon-nitrogen bond between an aryl halide (or triflate) and an amine.

Starting from 2-amino-5-halopyridine, a Buchwald-Hartwig coupling with aniline (B41778) can be employed. This approach selectively forms the N-phenyl bond at the C5 position. The choice of palladium catalyst and ligand, such as BINAP or other specialized phosphine (B1218219) ligands, is crucial for achieving high yields. snnu.edu.cn The reaction is typically carried out in a non-polar aprotic solvent like toluene (B28343) or dioxane with a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃).

Table 1: Example of Buchwald-Hartwig Amination for N-Aryl Pyridine Synthesis

Starting Material Coupling Partner Catalyst/Ligand Base Solvent Product
2-Amino-5-bromopyridine Aniline Pd₂(dba)₃ / BINAP NaOtBu Toluene This compound

This table presents generalized conditions based on typical Buchwald-Hartwig and Suzuki-Miyaura coupling reactions.

An alternative and widely used strategy begins with a nitropyridine derivative. This multi-step approach offers versatility and often utilizes inexpensive starting materials. mdpi.comntnu.no A common sequence involves:

Nucleophilic Aromatic Substitution (SNAr) or Cross-Coupling: A dihalopyridine bearing a nitro group, such as 2-chloro-5-nitropyridine, is reacted with aniline. The electron-withdrawing nitro group activates the pyridine ring for nucleophilic attack, allowing the displacement of the halide to form 2-anilino-5-nitropyridine. Alternatively, a Suzuki coupling between a halo-nitropyridine (e.g., 2-bromo-5-nitropyridine) and phenylboronic acid can form the C-phenyl bond first, yielding 5-nitro-2-phenylpyridine. chemicalbook.com

Reduction of the Nitro Group: The resulting nitropyridine intermediate is then subjected to reduction. A variety of reducing agents can be used to convert the nitro group (-NO₂) to a primary amine (-NH₂). orgsyn.org Common methods include catalytic hydrogenation with palladium on carbon (Pd/C) and hydrogen gas, or chemical reduction using metals like tin (Sn), iron (Fe), or zinc (Zn) in an acidic medium. mdpi.comnih.gov

This pathway is advantageous as the strong activating effect of the nitro group facilitates the initial C-N bond formation, which is followed by a reliable reduction step. mdpi.com

Table 2: Synthesis via Nitropyridine Reduction

Precursor Step 1 Reagents Intermediate Step 2 Reagents Final Product
2-Chloro-5-nitropyridine Aniline, K₂CO₃ 5-Nitro-N-phenylpyridin-2-amine H₂, Pd/C This compound

This table illustrates common synthetic transformations for this pathway.

A less common but viable route can be envisioned starting from pyridine dicarboxylic acids or their derivatives. For instance, pyridine-2,5-dicarboxylic acid can be converted into a diamide, which can then undergo a Hofmann or Curtius rearrangement to yield the corresponding diamine. A patent describes the possibility of obtaining bis-carbamates, precursors for amines, through rearrangement reactions of pyridine-2,5-dicarboxylic acid derivatives. google.com

This synthetic plan would involve several steps:

Conversion of pyridine-2,5-dicarboxylic acid to the corresponding diacyl chloride or diester.

Reaction with ammonia (B1221849) to form pyridine-2,5-dicarboxamide.

Application of a Hofmann rearrangement (using bromine and a strong base) or a Curtius rearrangement (via an acyl azide (B81097) intermediate) to convert the amide groups to amine groups.

Subsequent selective N-phenylation of the resulting pyridine-2,5-diamine.

This route is more laborious than others but demonstrates the synthetic flexibility available for accessing the target scaffold from different precursor classes. nih.gov

Derivatization and Functionalization Strategies

Once the core this compound structure is obtained, it can be further modified to produce a library of related compounds. Functionalization can be targeted at the phenyl ring or the amine centers.

The most straightforward method for introducing substituents onto the phenyl ring is to use a substituted aniline in the initial coupling reaction (as described in section 2.1.1 or 2.1.2). google.com For example, using o-toluidine, p-chloroaniline, or m-anisidine (B1676023) instead of aniline would yield the corresponding N5-(2-methylphenyl)-, N5-(4-chlorophenyl)-, or N5-(3-methoxyphenyl)pyridine-2,5-diamine, respectively. This approach provides excellent control over the regiochemistry of the substitution.

Direct electrophilic aromatic substitution on the phenyl ring of this compound is also possible but can be more complex. The existing amino groups on the pyridine ring are activating and ortho-, para-directing, which could lead to a mixture of products upon reaction with electrophiles like nitrating or halogenating agents. msu.edu The outcome would depend on the precise reaction conditions and the directing influence of the entire amino-pyridyl moiety on the attached phenyl ring.

Table 3: Examples of Derivatization via Substituted Anilines

Pyridine Precursor Substituted Aniline Resulting Phenyl Substituent
2-Amino-5-bromopyridine 4-Fluoroaniline 4-Fluorophenyl
2-Chloro-5-nitropyridine 2-Methylaniline (o-toluidine) o-tolyl

Based on derivatives listed in patent literature, synthesized via analogous coupling methods. google.com

The this compound molecule possesses two distinct amine groups: a primary aromatic amine at C2 and a secondary diarylamine at C5. These groups exhibit different reactivity, allowing for selective transformations. niscpr.res.in The C2-amino group is generally more nucleophilic and basic than the C5-anilino group, whose lone pair is more delocalized across two aromatic systems.

This difference in reactivity can be exploited for selective modifications:

Acylation: Reaction with acyl chlorides or anhydrides under controlled conditions can lead to preferential acylation at the more nucleophilic C2-amino group. niscpr.res.in

Alkylation: Selective N-alkylation can be achieved by choosing appropriate reagents and reaction conditions. For instance, reductive amination could be used to selectively alkylate the C2-amine.

Sulfonylation: Reaction with sulfonyl chlorides would likewise be expected to occur preferentially at the C2-amine.

Patents disclose numerous compounds where the amine centers are further functionalized, such as through N-methylation or N-acylation, to produce complex derivatives. google.com

Regioselective Functionalization of the Pyridine Nucleus

The synthesis of this compound hinges on the precise, regioselective functionalization of the pyridine ring. This process ensures that the amino and phenyl groups are introduced at the correct positions, a critical factor for the compound's ultimate properties and applications.

Researchers have developed various strategies to achieve this. One common approach involves the use of directing groups, which guide the substitution to the desired carbon atoms on the pyridine ring. For instance, a pre-existing group on the pyridine can sterically or electronically favor the addition of new functional groups to specific locations.

Another key technique is the C-H arylation of pyridines. Recent protocols have demonstrated high selectivity for the C-3 and C-4 positions of pyridines bearing electron-withdrawing substituents. nih.gov This is particularly relevant as it complements other methods like Ir-catalyzed borylation. nih.gov The regioselectivity in these reactions is often influenced by a combination of electronic effects, such as the repulsion between the nitrogen lone pair and the forming C-Pd bond, and steric hindrance. nih.gov For example, 4-fluoropyridine (B1266222) has been successfully arylated to yield a 5-phenylpyridine product with high regioselectivity. nih.gov

Furthermore, studies on the regioselective functionalization of 2-chloropyridines have provided valuable insights. mdpi.com Strategies such as the 5-selective functionalization of 2-chloroisonicotinic acid and the 4-selective functionalization of 2-chloronicotinic acid have been explored. mdpi.com These methods, while not directly producing this compound, establish important precedents for controlling substitution patterns on the pyridine nucleus.

The following table summarizes some exemplary regioselective reactions on pyridine derivatives, highlighting the conditions and outcomes that are foundational to the synthesis of complex pyridine-based molecules.

Starting MaterialReagents and ConditionsProduct(s)Yield (%)Regioselectivity
3-Nitropyridines5 mol % Pd(OAc)₂, 1.5 equiv PhBr, 10 mol % [PCy₃H]BF₄, 0.3 equiv 2,2-dimethylhexanoic acid, 3.0 equiv K₂CO₃, toluene, 120 °CC-4 arylated productsHighHigh
3-Fluoropyridines5 mol % Pd(OAc)₂, 1.5 equiv PhBr, 10 mol % [PCy₃H]BF₄, 0.3 equiv 2,2-dimethylhexanoic acid, 3.0 equiv K₂CO₃, toluene, 120 °CC-4 arylated productsGoodExcellent
4-FluoropyridineNot specified5-phenylpyridine product74High
2-chloro-4,5-dibromopyridineHalogen-metal exchangeOrthogonally functionalized pyridine derivativesNot specified5-selective

Novel Chemical Methodologies for the Formation of Biaryl Systems

The creation of the biaryl linkage between the pyridine and phenyl rings is a cornerstone of synthesizing this compound. Modern organic chemistry has ushered in a variety of novel methodologies to construct these systems with greater efficiency and control.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille couplings, are prominent methods. These reactions typically involve the coupling of a pyridine-boronic acid (or ester) with a phenyl halide, or vice versa. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and minimizing side products. For instance, the use of specific phosphine ligands can significantly enhance the efficiency of the coupling process.

More recently, direct C-H arylation has emerged as a powerful and atom-economical alternative. This approach avoids the pre-functionalization of one of the coupling partners, directly forming the C-C bond between the pyridine and phenyl rings. Rhodium(III)-catalyzed C-H activation has been successfully employed for the synthesis of substituted pyridines. nih.gov For example, the reaction of α,β-unsaturated oxime esters with alkenes in the presence of a rhodium catalyst can produce highly substituted pyridines with complete regioselectivity. nih.gov

The table below showcases some modern methods for biaryl system formation, which are applicable to the synthesis of this compound and its analogs.

Reaction TypeCatalyst SystemKey Features
Suzuki CouplingPd(OAc)₂ / Phosphine LigandHigh yields, good functional group tolerance.
Stille CouplingPd(0) / LigandMild reaction conditions.
Rh(III)-Catalyzed C-H Activation[RhCp*Cl₂]₂ / AgOAcDirect arylation, high regioselectivity. nih.gov

High-Throughput Synthesis and Combinatorial Library Generation for this compound Analogs

The demand for new chemical entities in various scientific fields has driven the development of high-throughput synthesis and combinatorial chemistry. These approaches allow for the rapid generation of large libraries of related compounds, or analogs, of a lead structure like this compound.

High-throughput synthesis often employs automated, parallel synthesis techniques to produce a multitude of distinct compounds simultaneously. This can be performed in solution-phase or on solid-support. Solid-phase synthesis, in particular, simplifies purification as excess reagents and byproducts can be washed away from the resin-bound product.

Combinatorial chemistry involves the systematic and repetitive linking of various building blocks to create a large, diverse library of molecules. nih.gov The "one-bead one-compound" (OBOC) method is a powerful strategy where each bead in a resin batch carries a unique compound. nih.gov The design of these libraries is often aided by computational tools to ensure chemical diversity and desired physicochemical properties. nih.govrsc.org

For this compound, a combinatorial library could be generated by varying the substituents on both the pyridine and phenyl rings. For example, a diverse set of boronic acids could be coupled with a functionalized pyridine core, or a variety of substituted pyridines could be reacted with a single phenylboronic acid. This approach has been successfully used to generate libraries of pyridine derivatives for screening against biological targets. nih.govchemrxiv.org

The following table outlines a conceptual framework for the combinatorial generation of this compound analogs.

ScaffoldBuilding Block 1 (Variable)Building Block 2 (Variable)Potential Library Size
Pyridine CoreSubstituted Phenylboronic Acids (e.g., -CH₃, -OCH₃, -Cl, -F)N-Acylating/Alkylating Agents for Amino GroupsHundreds to Thousands
Phenyl CoreSubstituted Pyridine Boronic Acids (e.g., different isomers, additional substituents)Diverse Amines for Diamine FormationHundreds to Thousands

Advanced Spectroscopic and Structural Elucidation of N5 Phenylpyridine 2,5 Diamine and Its Analogs

High-Resolution Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

While the molecular formula (C₁₁H₁₁N₃) and molecular weight (185.23 g/mol ) are known, detailed high-resolution mass spectrometry (HRMS) data and fragmentation patterns for N5-phenylpyridine-2,5-diamine have not been documented in accessible research. HRMS would provide a precise molecular weight, confirming the elemental composition. The fragmentation pattern upon ionization would offer valuable insights into the molecule's stability and the relative strengths of its chemical bonds, aiding in its structural confirmation.

Single-Crystal X-ray Diffraction for Solid-State Molecular Architecture

A search of crystallographic databases yielded no single-crystal X-ray diffraction data for this compound. Therefore, a definitive determination of its solid-state molecular architecture is not possible. For comparison, the crystal structure of the parent compound, pyridine-2,5-diamine, reveals a planar pyridine (B92270) ring with intermolecular N-H···N hydrogen bonds forming a three-dimensional network. chemrxiv.org A crystal structure of this compound would be essential to determine the following:

Bond Lengths, Angles, and Dihedral Relationships in this compound Derivatives

Without a crystal structure, the precise bond lengths, bond angles, and dihedral angles within the this compound molecule remain unknown. This information is fundamental to understanding the molecule's geometry, including the planarity of the ring systems and the orientation of the phenyl group relative to the pyridine ring.

Crystal Packing and Intermolecular Interactions

The nature of the crystal packing and the specific intermolecular interactions, such as hydrogen bonding and π-π stacking, that govern the solid-state assembly of this compound are yet to be determined. These interactions are crucial for understanding the material's bulk properties.

Electronic Absorption and Emission Spectroscopy for Photophysical Characterization

There is a lack of published data on the electronic absorption (UV-Vis) and emission (fluorescence) properties of this compound. Such studies would be necessary to characterize its photophysical behavior, including its absorption and emission maxima, molar absorptivity, and quantum yield. This information is vital for assessing its potential applications in areas such as organic electronics and bioimaging.

Computational Chemistry and Theoretical Modeling of N5 Phenylpyridine 2,5 Diamine Systems

Density Functional Theory (DFT) Studies of Electronic Structure and Energetics

Density Functional Theory has become a cornerstone of computational chemistry, providing a robust framework for investigating the electronic structure and energetics of molecules. By approximating the many-body electronic wavefunction with the spatially dependent electron density, DFT offers a balance between computational cost and accuracy.

Ground State Geometries and Conformational Analysis

The first step in any computational analysis is the determination of the molecule's most stable three-dimensional structure. For N5-phenylpyridine-2,5-diamine, this involves optimizing the bond lengths, bond angles, and dihedral angles to find the minimum energy conformation. DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-31G(d,p)), are instrumental in this process.

The geometry of this compound is characterized by the spatial arrangement of the phenyl ring relative to the pyridine-2,5-diamine core. The dihedral angle between the two rings is a critical parameter, influencing the extent of π-conjugation and, consequently, the electronic properties of the molecule. Computational studies on analogous N-phenyl-substituted aminopyridine systems suggest that the molecule is generally non-planar, with a significant twist between the aromatic rings to minimize steric hindrance. nih.gov The amino groups attached to the pyridine (B92270) ring also exhibit pyramidalization to varying degrees.

Table 1: Representative Calculated Geometric Parameters for a Phenyl-Aminopyridine System

Parameter Bond Length (Å) Bond Angle (°) Dihedral Angle (°)
C-N (Pyridine-Amine) 1.38 - 1.42 - -
C-N (Amine-Phenyl) 1.40 - 1.44 - -
C-N-C (Pyridine-Amine-Phenyl) - 125 - 130 -

Note: The data in this table is representative of typical values found in DFT studies of structurally similar phenyl-aminopyridine derivatives and is intended for illustrative purposes.

Conformational analysis involves exploring the potential energy surface of the molecule to identify various local minima and the energy barriers between them. This is particularly important for understanding the flexibility of the molecule and the accessibility of different conformational states under thermal fluctuations.

Frontier Molecular Orbitals and Reactivity Descriptors

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's electronic behavior. The energy of the HOMO is related to the ionization potential and represents the ability to donate an electron, while the LUMO energy relates to the electron affinity and the ability to accept an electron. The HOMO-LUMO energy gap is a crucial parameter that provides insight into the chemical reactivity and kinetic stability of the molecule. A smaller gap generally implies higher reactivity.

In this compound, the HOMO is typically localized on the electron-rich diaminopyridine moiety and the nitrogen atom of the phenylamino (B1219803) group, indicating that these are the primary sites for electrophilic attack. Conversely, the LUMO is often distributed across the pyridine and phenyl rings, suggesting these regions are susceptible to nucleophilic attack. Computational studies on similar 2-N-phenylamino-pyridine derivatives show that the HOMO-LUMO energy gap is significantly influenced by the substitution pattern on the rings. mdpi.com For instance, the HOMO-LUMO gap for a 2-N-phenylamino-methyl-nitro-pyridine isomer was calculated to be around 3.13 eV. mdpi.com

Table 2: Calculated Electronic Properties for a Representative Phenyl-Aminopyridine System

Property Value (eV)
HOMO Energy -5.5 to -6.0
LUMO Energy -1.5 to -2.0

Note: These values are illustrative and based on DFT calculations of analogous systems. The exact values for this compound would require specific calculations.

From the HOMO and LUMO energies, various reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These descriptors provide a quantitative measure of the molecule's reactivity and are valuable in predicting its behavior in chemical reactions.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

While DFT is powerful for ground-state properties, Time-Dependent Density Functional Theory is the method of choice for investigating electronic excited states and photophysical properties. rsc.orguci.edu TD-DFT allows for the calculation of vertical excitation energies, which correspond to the absorption of light, and the simulation of absorption and emission spectra. rsc.orgrsc.orgsemanticscholar.org

Prediction of Absorption and Emission Spectra

TD-DFT calculations can predict the ultraviolet-visible (UV-Vis) absorption spectrum of this compound by calculating the energies and oscillator strengths of electronic transitions from the ground state to various excited states. The calculated spectrum can then be compared with experimental data to validate the computational methodology. The choice of functional is critical in TD-DFT, with range-separated functionals like CAM-B3LYP often providing more accurate results for charge-transfer excitations, which are common in molecules with donor and acceptor moieties.

The primary electronic transitions in molecules like this compound are typically π-π* and n-π* in nature. The presence of amino groups (electron-donating) and the phenyl-pyridine scaffold can also lead to intramolecular charge transfer (ICT) transitions, where electron density moves from one part of the molecule to another upon photoexcitation.

By optimizing the geometry of the first excited state, TD-DFT can also be used to predict the emission spectrum (fluorescence). The energy difference between the ground and excited state minima corresponds to the emitted photon, and the difference between the absorption and emission maxima is known as the Stokes shift.

Analysis of Electronic Transitions and Photophysical Mechanisms

A detailed analysis of the molecular orbitals involved in the electronic transitions provides a deeper understanding of the photophysical mechanisms. For this compound, the lowest energy absorption band is likely to correspond to the HOMO-LUMO transition. By visualizing the change in electron density upon excitation, the nature of the transition (e.g., locally excited or charge-transfer) can be determined.

This analysis is crucial for understanding the factors that govern the fluorescence quantum yield and lifetime of the molecule. For instance, if the lowest excited state has significant charge-transfer character, the emission properties may be highly sensitive to the polarity of the solvent. Understanding these mechanisms is essential for the rational design of new molecules with tailored photophysical properties for applications such as organic light-emitting diodes (OLEDs) or fluorescent probes.

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

While DFT and TD-DFT provide a static picture of a single molecule, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules and their interactions with the environment over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational changes and intermolecular interactions.

For this compound, MD simulations can be used to study its behavior in a solvent, providing insights into solvation effects on its conformation and electronic properties. By simulating the molecule in a box of water or another solvent, one can observe how the solvent molecules arrange around the solute and how hydrogen bonding and other non-covalent interactions influence its structure and dynamics.

Furthermore, MD simulations are invaluable for studying the interactions of this compound with other molecules, such as biological macromolecules or other components of a material. These simulations can reveal preferred binding modes, calculate binding free energies, and provide a dynamic picture of the recognition and interaction processes at the molecular level. This information is critical for applications in drug design and materials science.

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Approaches

QSAR and cheminformatics studies rely on correlating molecular descriptors (e.g., electronic, steric, and hydrophobic properties) with biological activity or chemical reactivity. For a specific compound like this compound, this would involve synthesizing and testing a library of its derivatives to generate the necessary data for model building. Literature searches did not yield any such studies.

Prediction of Chemical Reactivity and Selectivity

Predicting the chemical reactivity and selectivity of this compound would involve quantum chemical calculations (e.g., Density Functional Theory) to determine parameters like frontier molecular orbital energies, atomic charges, and electrostatic potentials. While these calculations are theoretically possible for any known structure, without published research, any discussion would be a new, unpublished theoretical study rather than a review of existing knowledge. There are no available research findings that detail systematic studies on how structural modifications to the phenyl or pyridine rings would influence the compound's reactivity or selectivity in specific reactions.

Computational Screening for Derivative Design

Computational screening is a powerful tool for virtual library design and hit-to-lead optimization in drug discovery. This process typically involves docking studies against a biological target or using a validated QSAR model to predict the activity of designed derivatives. As there are no publicly available QSAR models or specified biological targets for which this compound has been optimized, a detailed account of computational screening for its derivative design cannot be provided.

Application of Machine Learning in the Design and Property Prediction of this compound Derivatives

Machine learning models, including deep neural networks and support vector machines, are increasingly used to predict molecular properties, biological activities, and toxicities. nih.gov These models are trained on large datasets of diverse chemical structures. While general models for predicting properties like solubility or toxicity exist, their accuracy for a specific, potentially novel scaffold like this compound would be uncertain without specific training or validation on closely related compounds. No published studies were found that apply machine learning techniques specifically to predict the properties of this compound derivatives or to guide their de novo design.

Reactivity and Mechanistic Investigations of N5 Phenylpyridine 2,5 Diamine

Reactions at Amine Centers: Alkylation, Acylation, and Condensation Reactions

The N5-phenylpyridine-2,5-diamine molecule possesses two distinct amine centers: a primary amine at the C2 position of the pyridine (B92270) ring and a secondary amine at the C5 position. This differentiation in structure leads to predictable differences in reactivity. The primary amine at C2 is generally more nucleophilic and less sterically hindered than the secondary N5-phenylamine.

Alkylation and Acylation: In reactions with electrophiles such as alkyl halides or acyl chlorides, the primary amine is expected to react preferentially. Selective mono-alkylation or mono-acylation at the C2-amine can be achieved under controlled conditions. Exhaustive conditions would lead to reactions at both nitrogen centers. The regioselectivity of these reactions is a critical aspect, often influenced by the reaction conditions, such as the base and solvent employed. For instance, N-alkylation of similar imidazopyridine systems has been shown to proceed regioselectively under basic conditions using potassium carbonate in DMF. fabad.org.tr

Condensation Reactions: The primary amine at the C2 position readily undergoes condensation reactions with aldehydes and ketones to form the corresponding Schiff bases (imines). The secondary amine at N5 does not participate in this type of reaction. Furthermore, in the presence of suitable reagents, condensation can lead to the formation of new heterocyclic rings. For example, condensation of o-phenylenediamines with dicarbonyl compounds is a standard method for synthesizing quinoxalines. Analogously, this compound could potentially be used in multicomponent reactions to build more complex heterocyclic scaffolds.

Table 1: Predicted Reactivity at Amine Centers
Reaction TypeReagent ClassPrimary Site of ReactionPotential Product Type
AlkylationAlkyl Halide (R-X)C2-NH22-(Alkylamino)-N-phenylpyridin-5-amine
AcylationAcyl Chloride (RCOCl)C2-NH2N-(2-Amino-5-(phenylamino)pyridin-2-yl)acetamide
CondensationAldehyde (RCHO)C2-NH2Schiff Base / Imine

Electrophilic and Nucleophilic Aromatic Substitution on the Pyridine and Phenyl Rings

Electrophilic Aromatic Substitution (SEAr): The reactivity of this compound in electrophilic aromatic substitution is governed by the interplay of the activating amine groups and the inherent electronic nature of the two aromatic rings. masterorganicchemistry.com

Phenyl Ring: The secondary amine (-NH-) is a strong activating group and an ortho, para-director. Therefore, electrophilic attack on the phenyl ring is highly favored at the positions ortho and para to the amine linker.

Pyridine Ring: The pyridine ring is intrinsically electron-deficient, which makes it generally resistant to electrophilic substitution compared to benzene. wikipedia.org However, the presence of two powerful activating amine groups at the C2 and C5 positions significantly enhances its reactivity. These groups direct incoming electrophiles to the positions ortho and para relative to themselves. The most likely positions for substitution on the pyridine ring would be C3, C4, and C6.

Competition between the two rings would depend on the specific reaction conditions and the electrophile used. Reactions like halogenation, nitration, and sulfonation are expected to proceed under milder conditions than for unsubstituted pyridine. masterorganicchemistry.com

Nucleophilic Aromatic Substitution (SNAr): Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, particularly when a good leaving group is present at a position activated by the ring nitrogen (i.e., the ortho or para positions). masterorganicchemistry.com For a derivative of this compound, such as one containing a halide at the C6 position, SNAr reactions with various nucleophiles (e.g., amines, alkoxides) would be facile. youtube.com The reaction typically proceeds via a two-step addition-elimination mechanism involving a negatively charged Meisenheimer complex, although concerted mechanisms have also been proposed for some systems. nih.govnih.gov The rate of these reactions is enhanced by the presence of electron-withdrawing groups. rsc.org

Metal-Catalyzed Cross-Coupling Reactions Involving this compound Precursors

This compound is a valuable scaffold that can be further functionalized using metal-catalyzed cross-coupling reactions. These reactions typically require a precursor, such as a halogenated derivative (e.g., 6-bromo-N5-phenylpyridine-2,5-diamine), to proceed.

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds, frequently utilized in the synthesis of biaryl compounds. nih.gov A halogenated precursor of this compound can be coupled with a variety of aryl- or vinylboronic acids in the presence of a palladium catalyst and a base. This strategy allows for the introduction of diverse substituents onto the pyridine core. The efficiency of the coupling is dependent on the choice of catalyst, ligand, base, and solvent. Palladium complexes with phosphine (B1218219) ligands, such as Pd(PPh₃)₄, are commonly employed. nih.govnih.gov

Table 2: Typical Conditions for Suzuki-Miyaura Coupling of Halopyridines
ParameterCommon ExamplesReference
CatalystPd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ nih.gov, researchgate.net
LigandTriphenylphosphine (PPh₃), XPhos, SPhos nih.gov
BaseK₂CO₃, K₃PO₄, Cs₂CO₃, Na₂CO₃ nih.gov, nih.gov
SolventDioxane/Water, Toluene (B28343), DMF mdpi.com, nih.gov
Boron ReagentArylboronic acids, Arylboronate esters mdpi.com

Beyond Suzuki coupling, other palladium-catalyzed and transition metal-catalyzed reactions can be applied to precursors of this compound:

Buchwald-Hartwig Amination: For the formation of C-N bonds, allowing the introduction of new amine functionalities.

Sonogashira Coupling: Couples terminal alkynes with aryl halides to introduce alkynyl groups.

Heck Coupling: Forms C-C bonds by coupling aryl halides with alkenes.

Stille Coupling: Utilizes organostannanes as the coupling partner for C-C bond formation.

These methodologies provide a versatile toolkit for the synthesis of a wide array of derivatives based on the this compound structure. rsc.org

Cyclometallation Reactions and Ligand-Assisted C-H Activation

The N-phenylpyridine motif within this compound is a classic directing group for cyclometallation and C-H activation reactions. rsc.org The pyridine nitrogen can coordinate to a transition metal center, positioning it to activate a typically inert C-H bond on the ortho position of the phenyl ring. researchgate.net This process, known as cyclometallation, results in the formation of a stable five-membered metallacycle.

Palladium(II), rhodium(III), and iridium(III) are common metals used for these transformations. rsc.orgmdpi.com The reaction often proceeds via a concerted mechanism, which can be facilitated by a carboxylate or other anionic ligand acting as a proton shuttle. rsc.orgresearchgate.net This C-H activation strategy is a powerful, atom-economical method for creating a metal-carbon bond, which can then be used for further functionalization of the phenyl ring.

Table 3: Metals and Conditions for C-H Activation of 2-Phenylpyridine (B120327) Analogs
Metal CatalystTypical ConditionsProduct TypeReference
Palladium(II) AcetateAcetic Acid, high temperaturePalladacycle Dimer rsc.org
[RhCl₃]·nH₂OEthanol, heatChloro-bridged Rhodium Dimer researchgate.net
Copper(II) CarboxylatesGas phase / ESI-MSC-H Activated Intermediate rsc.org
Ruthenium(II) CarboxylatesGas phase / ESI-MSC-H Activated Intermediate rsc.org

Elucidation of Reaction Mechanisms Through Experimental and Theoretical Approaches

Understanding the mechanisms of the reactions involving this compound is crucial for optimizing conditions and predicting outcomes. A combination of experimental and theoretical methods is employed for this purpose.

Experimental Approaches:

Kinetic Studies: Measuring reaction rates under varying concentrations of reactants and catalysts helps to determine the rate law and identify the rate-determining step.

Isotope Labeling: The use of deuterated substrates allows for the measurement of kinetic isotope effects (KIEs). A significant KIE can indicate that C-H bond cleavage is involved in the rate-determining step, a key piece of evidence in C-H activation studies. researchgate.net

Intermediate Trapping: Designing experiments to trap and characterize reactive intermediates, such as the Meisenheimer complex in SNAr reactions, provides direct evidence for a proposed pathway.

Spectroscopic Analysis: Techniques like in-situ NMR can be used to monitor the reaction progress and identify transient species.

Theoretical Approaches:

Density Functional Theory (DFT): Computational chemistry, particularly DFT, has become an indispensable tool for mechanistic investigation. rsc.org DFT calculations can be used to:

Map the potential energy surface of a reaction.

Calculate the structures and energies of reactants, transition states, and products.

Determine activation energy barriers, which helps to explain reaction rates and selectivity.

Corroborate or challenge proposed mechanisms, such as the concerted versus stepwise debate in SNAr reactions or the role of assisting ligands in C-H activation. nih.govresearchgate.net

Through the synergy of these experimental and computational techniques, a detailed understanding of the reactivity of this compound and its derivatives can be achieved, paving the way for its application in the synthesis of complex organic molecules.

Investigation of Deprotonation Pathways in Coordination Chemistry

The coordination of this compound to a metal center can be followed by one or more deprotonation steps, leading to the formation of amido or even imido complexes. The specific pathway of deprotonation is influenced by several factors, including the nature of the metal, the solvent system, the presence of a base, and the steric and electronic properties of the ligand itself.

Upon initial coordination, which typically occurs through the more Lewis basic pyridine nitrogen and/or the primary amino group at the 2-position, the acidity of the N-H protons is significantly increased. This enhancement in acidity facilitates their removal by a suitable base. The secondary amine at the 5-position is generally less acidic and its deprotonation often requires stronger bases or specific reaction conditions.

Sequential Deprotonation:

In many systems, deprotonation occurs in a stepwise manner. The primary amino group (at C2) is often the first to be deprotonated, forming a monoanionic amido ligand. This initial deprotonation is favored due to the chelate effect if the ligand is bound in a bidentate fashion through the pyridine nitrogen and the C2-amino group. Subsequent deprotonation of the secondary amine (at N5) can occur to form a dianionic ligand, though this is less common and requires more forcing conditions. The relative ease of these deprotonation steps can be quantified by changes in the pKa values of the N-H protons upon coordination.

Compound/Complex N-H Group pKa (Free Ligand) pKa (Coordinated) ΔpKa
This compound2-NH2~35~20-25~10-15
This compound5-NHPh~30~22-27~3-8

Note: The pKa values presented are illustrative and based on trends observed for similar aminopyridine and aniline (B41778) ligands in non-aqueous solvents. Actual values may vary depending on the specific metal center and reaction conditions.

Factors Influencing Deprotonation:

Metal Ion: More electropositive and higher oxidation state metal ions will more strongly polarize the N-H bonds, thus facilitating deprotonation.

Base Strength: The choice of base is critical. Sterically hindered, non-coordinating bases are often employed to prevent competition with the primary ligand.

Solvent: The polarity and coordinating ability of the solvent can influence the stability of the resulting deprotonated species.

Research into the reactivity of related terminal nickel(II) anilide complexes has shown that the deprotonated amido ligand can act as a potent nucleophile or base, reacting with a variety of protic and aprotic acids. nih.gov This suggests that deprotonated complexes of this compound could also exhibit rich reaction chemistry.

Understanding Ligand Exchange and Isomerization Processes

Once coordinated to a metal center, this compound can participate in ligand exchange and isomerization processes, which are fundamental to understanding the dynamic behavior and reactivity of its complexes.

Ligand Exchange:

Ligand exchange in complexes of this compound can involve the displacement of the entire ligand or the substitution of other co-ligands present in the coordination sphere. The kinetics of these reactions are often studied to elucidate the underlying mechanism, which can be associative, dissociative, or interchange in nature. For related pyridine-containing complexes, dissociative mechanisms, where the initial step is the breaking of the metal-amine bond, are common. tandfonline.com

The rate of ligand exchange is influenced by both steric and electronic factors. scielo.br For instance, bulky substituents on the phenyl ring or near the coordinating nitrogen atoms can slow down the rate of exchange due to steric hindrance. Electron-donating groups on the ligand can strengthen the metal-ligand bond, also leading to slower exchange rates.

Complex Entering Ligand Solvent Rate Constant (k) at 298 K (s⁻¹) Mechanism
[M(this compound)Cl₂]PPh₃Dichloromethane1.5 x 10⁻⁴Dissociative
[M(this compound)Cl₂]PyridineDichloromethane3.2 x 10⁻⁵Dissociative
[M(this compound)(PPh₃)₂]²⁺Cl⁻Acetonitrile8.9 x 10⁻³Associative

Note: This table presents hypothetical kinetic data for a generic metal center 'M' to illustrate the principles of ligand exchange. The rates and mechanisms are based on known behaviors of similar transition metal-amine complexes.

Isomerization Processes:

Complexes of this compound can exist as different isomers, and the interconversion between these forms is a key aspect of their chemistry.

Geometric Isomerism: In octahedral complexes with other ligands, cis and trans isomers can exist. youtube.comacs.org The interconversion between these isomers can occur through various mechanisms, including intramolecular twists (e.g., Bailar or Ray-Dutt twists) or through pathways involving ligand dissociation and re-association. youtube.com

Linkage Isomerism: While this compound itself does not have ambidentate atoms in the traditional sense, deprotonation can lead to different resonance structures and potential for varied coordination modes of the resulting anilido/amido ligand, which could be considered a form of linkage isomerism.

Optical Isomerism: For chiral complexes, enantiomers (non-superimposable mirror images) can exist. youtube.com The racemization process, or the interconversion between enantiomers, is another important dynamic process.

The study of isomerization often involves variable-temperature NMR spectroscopy to probe the kinetics and thermodynamics of the interconversion processes. researchgate.net The barriers to isomerization can provide valuable insight into the strength and nature of the metal-ligand bonds.

In-depth Analysis of this compound in Coordination Chemistry Remains Elusive

Despite extensive searches of chemical databases and scientific literature, detailed research on the coordination chemistry and metal complexation of the specific compound “this compound” with transition metals such as iridium, ruthenium, platinum, palladium, cobalt, and nickel remains largely undocumented. While the individual components of this ligand—a pyridine ring, a diamine structure, and a phenyl group—are common in coordination chemistry, the specific isomeric and substituent arrangement of this compound in complexes with these metals is not well-described in publicly accessible research.

The CAS number for this compound is recorded as 79441-22-8, and its hydrochloride salt as 1955524-40-9. However, searches using these identifiers, as well as various nomenclature and structural derivatives, did not yield specific studies on the synthesis, characterization, or properties of its coordination complexes.

While direct information is unavailable, the principles of coordination chemistry allow for predictions of how this compound might behave as a ligand. The pyridine nitrogen and the two amino groups offer potential donor sites for metal coordination. The geometry and electronic properties of the resulting metal complexes would be influenced by the specific coordination mode adopted by the ligand (e.g., monodentate, bidentate, or tridentate) and the nature of the metal center.

For context, research on analogous ligands provides some insight into the potential properties of this compound complexes. For instance, studies on iridium(III) complexes with N-phenyl-1,2-diaminobenzene show interesting photophysical properties, and it is plausible that iridium complexes of this compound would also exhibit luminescence. Similarly, ruthenium complexes with related pyridine- and amine-containing ligands are known to be effective catalytic precursors for various organic transformations. Platinum(II) and palladium(II) complexes with N-donor ligands, including phenylpyridines, often exhibit square planar geometries and can display luminescent properties. Cobalt and nickel complexes with such ligands can adopt various geometries, including octahedral and square planar, with their magnetic and electronic properties being highly dependent on the ligand field.

However, without specific experimental or theoretical studies on this compound, any discussion of its coordination chemistry remains speculative. The precise electronic and steric effects of the phenyl substituent on the N5-position of the pyridine-2,5-diamine scaffold would significantly influence the stability, reactivity, and physical properties of its metal complexes.

Future research in this area would be necessary to fully elucidate the coordination behavior of this compound and to explore the potential applications of its metal complexes in areas such as catalysis, materials science, and medicinal chemistry.

Coordination Chemistry and Metal Complexation with N5 Phenylpyridine 2,5 Diamine Ligands

Supramolecular Architectures and Self-Assembly through Metal-Ligand Interactions

Comprehensive searches of publicly available scientific literature and research databases have revealed no specific studies or data on the coordination chemistry of N5-phenylpyridine-2,5-diamine and its role in the formation of supramolecular architectures through metal-ligand interactions. The exploration of a chemical compound's ability to act as a ligand and self-assemble with metal ions into larger, ordered structures is a significant area of chemical research. However, for this compound, this specific application appears to be an uninvestigated field of study.

The potential for this compound to act as a ligand stems from the presence of multiple nitrogen atoms—specifically, the pyridine (B92270) nitrogen and the two amino groups—which could theoretically coordinate with metal centers. The geometry of the molecule could allow it to act as a bridging ligand, connecting multiple metal centers to form coordination polymers or discrete supramolecular assemblies. The phenyl substituent on one of the amino groups could also influence the steric and electronic properties of the ligand, potentially leading to unique structural motifs.

In the broader context of coordination chemistry, related diamino and pyridine-based ligands are known to form a wide variety of supramolecular structures. The principles of self-assembly dictate that the final architecture of a metal-ligand complex is determined by the coordination preferences of the metal ion and the geometric and electronic properties of the organic ligand. Factors such as the bite angle of the ligand, the presence of hydrogen bonding sites, and π-π stacking interactions can all play a crucial role in directing the assembly of complex superstructures.

Given the absence of specific research on this compound in this context, any discussion of its potential to form supramolecular architectures remains speculative. Future research in this area would be necessary to determine its coordination behavior with various metal ions and to explore the resulting supramolecular structures. Such studies would typically involve the synthesis of potential metal complexes, followed by characterization using techniques such as single-crystal X-ray diffraction, NMR spectroscopy, and mass spectrometry to elucidate the precise nature of the metal-ligand interactions and the resulting self-assembled architectures.

Without experimental data, it is not possible to provide detailed research findings or data tables related to the supramolecular chemistry of this compound. The scientific community has not yet published work that would allow for a thorough and accurate discussion of this specific topic. Therefore, this section remains a prospective look at a potential area of future research, rather than a review of established scientific knowledge.

Applications of N5 Phenylpyridine 2,5 Diamine and Its Derivatives in Advanced Materials Science

Polymer Chemistry: N5-Phenylpyridine-2,5-diamine as a Monomer in Polymerization Reactions

This compound serves as a functional diamine monomer in the synthesis of high-performance polymers, particularly aramids (aromatic polyamides). Aramids are a class of synthetic polymers characterized by their exceptional strength, thermal stability, and chemical resistance. These properties arise from the presence of aromatic rings and amide linkages in their backbone.

The synthesis of aramids typically involves the polycondensation reaction between a diamine and a diacid chloride. In this context, this compound can be reacted with various aromatic diacid chlorides, such as terephthaloyl chloride or isophthaloyl chloride, to yield novel aramid polymers. The incorporation of the phenylpyridine unit into the polymer backbone is expected to impart specific properties, including modified solubility, thermal behavior, and potential for metal coordination, which could lead to materials with tailored characteristics for specialized applications.

The general reaction scheme for the formation of an aramid from this compound and a diacid chloride is as follows:

n H₂N-(C₁₁H₈N)-NH₂ + n ClOC-Ar-COCl → [HNOC-Ar-CONH-(C₁₁H₈N)-]ₙ + 2n HCl

The properties of the resulting aramid can be tuned by the choice of the aromatic diacid chloride (Ar). While specific data on polymers derived exclusively from this compound is not extensively documented in publicly available literature, the principles of aramid chemistry suggest that such polymers would exhibit high glass transition temperatures and thermal stability.

Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Devices

The phenylpyridine moiety is a well-established component in the design of materials for organic light-emitting diodes (OLEDs), particularly in the emissive layer. Derivatives of this compound are being investigated for their potential to enhance the efficiency, stability, and color purity of OLED devices.

In OLEDs, host materials form a matrix for the light-emitting dopants and facilitate charge transport. The ideal host material should possess a high triplet energy to confine the excitons on the guest emitter, as well as good thermal and morphological stability. Phenylpyridine-based compounds are known to be good candidates for host materials due to their electronic properties and stability. Derivatives of this compound, with their adaptable structure, could be functionalized to create bipolar host materials, capable of transporting both electrons and holes, leading to more balanced charge injection and improved device efficiency.

Similarly, electron transport layers (ETLs) are crucial for the efficient injection of electrons from the cathode into the emissive layer. Materials with high electron mobility are required for this purpose. The nitrogen atom in the pyridine (B92270) ring of this compound derivatives can enhance their electron-accepting character, making them suitable for use in ETLs.

One of the most significant applications of phenylpyridine derivatives in OLEDs is as cyclometalating ligands in phosphorescent emitters. These emitters, typically based on heavy metal complexes of iridium(III) or platinum(II), can harvest both singlet and triplet excitons, leading to internal quantum efficiencies of up to 100%.

The this compound framework can be modified to create bidentate or tridentate ligands that coordinate to the metal center. The electronic properties of these ligands, influenced by the substituents on the phenyl and pyridine rings, directly impact the emission color, quantum yield, and lifetime of the resulting phosphorescent complex. For instance, the introduction of electron-withdrawing or electron-donating groups can tune the energy of the metal-to-ligand charge transfer (MLCT) state, thereby shifting the emission from blue to red. The diamino functionality of this compound offers a versatile point for further chemical modification to fine-tune these properties.

Emitter TypeMetal CenterLigand TypePotential Emission Color
PhosphorescentIridium(III)Phenylpyridine-basedBlue, Green, Yellow, Red
PhosphorescentPlatinum(II)Phenylpyridine-basedBlue, Green

Covalent Organic Frameworks (COFs) and Porous Materials via this compound Building Blocks

Covalent organic frameworks (COFs) are a class of crystalline porous polymers with well-defined structures and high surface areas. They are synthesized from organic building blocks linked by strong covalent bonds. The diamine functionality of this compound makes it an excellent candidate as a monomer for the construction of COFs, typically through Schiff base condensation with dialdehydes or trialdehydes.

The incorporation of the phenylpyridine moiety into the COF backbone can introduce functionalities such as Lewis basic sites (the nitrogen atom of the pyridine ring), which can be utilized for applications in catalysis, gas storage, and sensing. The porosity and stability of these COFs make them attractive for a range of applications. While specific COFs synthesized from this compound are not widely reported, research on analogous pyridine-based diamine monomers provides insight into the expected properties of such materials.

COF Monomer (Analogue)Co-monomerResulting COF PropertiesPotential Application
Pyridine-based diamineTerephthaldehydeHigh thermal stability, porous structureGas separation, catalysis
2,4,6-tris(4-aminophenyl)pyridine2,5-dibromobenzene-1,4-dicarbaldehydeHigh BET surface area (~1578 m²/g), crystallineAdsorption of organic dyes
5′-(2,6-bis(4-aminophenyl)pyridin-4-yl)-[1,1′:3′,1″-terphenyl]-4,4″-diamine4′,5′-bis(4-formylphenyl)-[1,1′:2′,1″-terphenyl]-4,4″-dicarbaldehydeHigh thermal stability (>592 °C), BET surface area (>943 m²/g)Chemical sensing

Application in Other Organic Electronic and Photonic Materials

Beyond OLEDs, derivatives of this compound have potential applications in other areas of organic electronics and photonics.

Organic Solar Cells (OSCs): In bulk-heterojunction OSCs, donor and acceptor materials are blended to create a photoactive layer. Pyridine-based polymers have been investigated as both donor and acceptor materials. The electronic properties of this compound derivatives can be tuned through chemical modification to optimize their absorption spectra and energy levels for efficient charge separation and transport in OSCs.

Nonlinear Optics (NLO): Materials with a large nonlinear optical response are of interest for applications in optical communications and data processing. Push-pull systems, where an electron-donating group is connected to an electron-accepting group through a π-conjugated bridge, often exhibit significant NLO properties. The this compound structure, with its amino (donor) and pyridine (acceptor-like) moieties, can serve as a scaffold for the design of new NLO chromophores.

Chemosensor Development and Chemical Probe Design

The presence of nitrogen atoms in the pyridine ring and the amino groups makes this compound and its derivatives excellent candidates for the development of chemosensors and chemical probes. These nitrogen atoms can act as binding sites for metal ions and other analytes.

Fluorescent Chemosensors: Upon binding to a target analyte, the fluorescence properties (intensity, wavelength, or lifetime) of a chemosensor molecule can change, providing a detectable signal. Pyridine derivatives have been successfully employed as fluorescent chemosensors for a variety of metal ions. By functionalizing the this compound core with appropriate fluorophores and recognition units, selective and sensitive sensors for specific analytes can be designed.

Chemical Probes for Biological Imaging: Fluorescent probes are invaluable tools for visualizing biological processes in living cells. The this compound scaffold can be incorporated into larger molecules designed to target specific cellular components or biomolecules. The amino groups provide convenient handles for conjugation to biomolecules or other signaling moieties.

Catalytic Applications of N5 Phenylpyridine 2,5 Diamine Derived Systems

Homogeneous Catalysis in Organic Transformations

The adaptability of the N5-phenylpyridine-2,5-diamine framework allows for its incorporation into various metal complexes, leading to highly effective homogeneous catalysts. These catalysts have shown significant promise in mediating a variety of organic reactions, from asymmetric hydrogenations to cross-coupling and C-H functionalization reactions.

The asymmetric hydrogenation of N-heteroaromatic compounds is a critical process for the synthesis of chiral amines and other valuable intermediates in the pharmaceutical and agrochemical industries. While direct data on this compound derived catalysts is emerging, the principles of using chiral diamine ligands in transition metal catalysis are well-established. nih.govrsc.org Catalytic systems based on iridium, rhodium, and ruthenium, featuring chiral diamine ligands, are particularly effective. nih.govnih.govrsc.org

For instance, iridium complexes with chiral diamine ligands have been successfully employed in the asymmetric hydrogenation of various heteroaromatic compounds. nih.govdicp.ac.cnrsc.org The this compound scaffold can be envisaged to form chiral derivatives that coordinate with iridium centers, creating a chiral environment for the stereoselective reduction of N-heterocycles. The pyridine (B92270) nitrogen and the two amino groups can act as a tridentate ligand system, influencing both the electronic and steric properties of the catalytic center.

The following table illustrates the potential of related chiral diamine ligands in the asymmetric hydrogenation of a model substrate, showcasing the high enantioselectivities that can be achieved.

EntryCatalyst PrecursorChiral LigandSubstrateProduct ee (%)
1[Ir(cod)Cl]₂(S,S)-f-BinaphanePyrimidinium salt>99
2[Ru(cod)(2-met)₂]Chiral NNP LigandAcetophenone98.2
3Ir-PDA-6Polymeric Diamine4-methoxyacetophenone92

Data is illustrative of the performance of related chiral diamine and NNP (N-Nitrogen, N-Nitrogen, P-Phosphorus) ligand systems in asymmetric hydrogenation reactions. nih.govnih.govrsc.org

Palladium-catalyzed cross-coupling and C-H functionalization reactions are powerful tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. nih.govresearchgate.netrsc.org The pyridine and amino moieties within this compound can act as directing groups in such transformations, facilitating the selective functionalization of specific C-H bonds. wpi.edunih.gov

In the context of Suzuki-Miyaura coupling, palladium complexes bearing pyridine-based ligands have demonstrated high efficiency in the coupling of aryl halides with boronic acids. organic-chemistry.orgmdpi.commdpi.com A catalyst system derived from this compound could potentially stabilize palladium nanoparticles or form discrete molecular catalysts with high turnover numbers. The electron-donating nature of the amino groups can enhance the catalytic activity of the palladium center.

For C-H functionalization, palladium catalysts are known to be effective, and the reaction often proceeds via a cyclometalated intermediate. nih.govnih.gov The N-phenyl group on the this compound ligand could participate in cyclometalation, directing the functionalization to the ortho-position of the phenyl ring.

The table below provides representative data for palladium-catalyzed C-H functionalization of 2-phenylpyridine (B120327), a structurally related compound, illustrating the potential for high yields in such transformations.

EntrySubstrateCoupling PartnerCatalystYield (%)
12-PhenylpyridineDiphenyliodonium chloridePd(OAc)₂85
22-PhenylpyridineAldehydePd(OAc)₂82
32-PhenylpyridineK₃[Fe(CN)₆]Pd(OAc)₂81

Data is for the C-H functionalization of 2-phenylpyridine and serves as an analogy for potential applications of this compound derived systems. nih.govresearchgate.net

Water Oxidation Catalysis and Sustainable Energy Conversion

The development of efficient and robust catalysts for water oxidation is a key challenge in the field of artificial photosynthesis and sustainable energy conversion. Molecular catalysts based on transition metals such as manganese and cobalt have been investigated for this purpose. d-nb.info The multidentate and redox-active nature of ligands derived from this compound makes them promising candidates for supporting metal centers in water oxidation catalysis.

Catalyst Design Principles: Ligand Sterics, Electronics, and Cooperative Effects

The catalytic performance of metal complexes derived from this compound is governed by a combination of steric and electronic factors, as well as potential cooperative effects between the ligand and the metal center.

Steric Effects: The substitution pattern on the phenyl group and the pyridine ring can introduce steric bulk around the metal center. This can influence substrate approach and selectivity, particularly in asymmetric catalysis. mdpi.com

Electronic Effects: The electron-donating or withdrawing nature of substituents on the ligand framework can modulate the electron density at the metal center. This, in turn, affects the catalytic activity by influencing the rates of key elementary steps such as oxidative addition and reductive elimination. mdpi.com

Cooperative Effects: The pyridine ring and the amino groups can participate directly in the catalytic cycle. For example, the pyridine nitrogen can act as a proton shuttle, or one of the amino groups could stabilize a transition state through hydrogen bonding. This cooperative catalysis can lead to enhanced reactivity and selectivity.

Mechanistic Investigations of Catalytic Cycles and Turnover Frequencies

Understanding the mechanism of a catalytic reaction is crucial for the rational design of more efficient catalysts. For systems based on this compound, mechanistic studies would likely involve a combination of experimental techniques (e.g., kinetics, in-situ spectroscopy) and computational modeling. escholarship.org

The catalytic cycle for a given transformation would delineate the elementary steps, such as ligand exchange, oxidative addition, migratory insertion, and reductive elimination. Identifying the rate-determining step is a key objective of these investigations.

The turnover frequency (TOF) , which is a measure of the number of moles of substrate converted per mole of catalyst per unit time, is a critical parameter for evaluating catalyst performance. bgu.ac.ilaminer.org High TOFs are desirable for practical applications. The turnover number (TON), which is the total number of moles of substrate that a mole of catalyst can convert before becoming deactivated, is also an important metric for catalyst stability.

While specific TOF and TON data for this compound derived catalysts are not yet widely reported, the goal of catalyst development in this area would be to achieve high values through ligand design and optimization of reaction conditions.

Future Directions and Emerging Research Paradigms

Development of Novel and Sustainable Synthetic Methodologies for N5-Phenylpyridine-2,5-diamine Derivatives

The synthesis of pyridine (B92270) derivatives has traditionally relied on methods that often involve hazardous solvents and toxic reagents. rasayanjournal.co.in The growing emphasis on sustainability in chemistry is driving the development of environmentally benign synthetic routes. ijarsct.co.innih.gov Future research will focus on adapting green chemistry principles for the synthesis of this compound and its derivatives. biosynce.com

Key sustainable approaches that are expected to be developed include:

Microwave-Assisted Synthesis: This technique can significantly shorten reaction times, reduce waste, and improve yields. rasayanjournal.co.inresearchgate.net

Multicomponent Reactions: One-pot reactions involving three or more starting materials offer an efficient pathway to complex molecules, minimizing intermediate separation steps and solvent usage. researchgate.net

Green Catalysts: The use of biocatalysts or enzyme-based catalysts is gaining traction due to their high selectivity and operation under mild conditions, reducing the need for harsh chemicals. ijarsct.co.in

Solvent-Free and Aqueous-Phase Reactions: Eliminating organic solvents or replacing them with water aligns with the core principles of green chemistry, minimizing environmental impact. ijarsct.co.inresearchgate.net

These methodologies promise not only to make the production of this compound derivatives more economical and environmentally friendly but also to facilitate the creation of novel molecular structures. rasayanjournal.co.in

Advanced Computational Predictions and Rational Design for Tailored Properties

Computational chemistry and molecular modeling are becoming indispensable tools for the rational design of new molecules with specific, predetermined properties. nih.goveurekaselect.com Instead of a trial-and-error approach, researchers can now employ advanced computational methods to predict the physicochemical and biological properties of this compound derivatives before their synthesis.

Future research in this domain will likely involve:

Quantum Chemical Calculations (e.g., DFT): To predict electronic structures, reactivity, and spectroscopic properties.

Molecular Docking: To screen for potential biological activity by simulating the interaction of derivatives with specific protein targets. rsc.org

Quantitative Structure-Activity Relationship (QSAR) studies: To build models that correlate molecular structure with observed activity, guiding the design of more potent compounds.

This in silico approach accelerates the discovery process, reduces costs, and allows for the creation of derivatives with tailored electronic, optical, or therapeutic properties for applications in fields ranging from materials science to medicinal chemistry. nih.govresearchgate.net

Table 1: Computational Methods in Rational Drug Design
Computational MethodApplicationPredicted Properties
Density Functional Theory (DFT)Electronic structure analysisHOMO/LUMO energies, charge distribution, reactivity
Molecular DockingVirtual screeningBinding affinity, interaction modes with biological targets
QSARPredictive modelingCorrelation of chemical structure with biological activity

Exploration of Multifunctional Materials Incorporating the this compound Motif

The this compound scaffold is a promising candidate for the development of advanced, multifunctional materials. Its rigid pyridine core combined with reactive amine groups allows for its incorporation into polymeric structures. Pyridine-2,5-diamine, a closely related compound, is used as a monomer in the preparation of high-performance polymer materials, such as polyimides, which exhibit excellent thermal stability and mechanical properties. pipzine-chem.comresearchgate.netsigmaaldrich.com

Emerging research will likely focus on:

High-Performance Polymers: Synthesizing novel polyimides and other polymers using this compound as a monomer to create materials with enhanced solubility, thermal resistance, and low dielectric constants for microelectronics. researchgate.net

Conductive Organic Materials: The conjugated system of the molecule suggests its potential use in developing organic semiconductors and materials for electronic devices like light-emitting diodes (LEDs). rasayanjournal.co.in

Catalytic Materials: The nitrogen atoms in the pyridine ring can act as coordination sites for metal catalysts, making its derivatives useful in catalysis. pipzine-chem.com

The ability to modify the phenyl group and the amine positions provides a route to fine-tune the material's properties for specific applications.

Integration of this compound into Hybrid Organic-Inorganic Systems

Hybrid organic-inorganic materials combine the properties of both components, leading to novel functionalities. mdpi.comrsc.org The amine groups and the pyridine nitrogen of this compound make it an excellent organic building block, or linker, for creating such hybrid systems.

Future research avenues include:

Metal-Organic Frameworks (MOFs): The compound can be used as a ligand to coordinate with metal ions, forming porous, crystalline structures. chemscene.com These MOFs could have applications in gas storage, separation, and catalysis. rsc.orgrsc.orgacs.org The introduction of pyridine derivatives into MOFs can also influence their photoinduced electron-transfer properties. nih.gov

Functionalized Nanoparticles: this compound can be used to modify the surface of inorganic nanoparticles (e.g., silica, gold, magnetic nanoparticles), enhancing their colloidal stability and introducing new functionalities. medcomadvance.commdpi.com These functionalized nanoparticles could be used in sensing, bioimaging, and drug delivery. nih.gov

Nanocomposites: Incorporating the diamine into polymer matrices along with inorganic fillers can lead to nanocomposites with improved mechanical, thermal, and electrical properties. bohrium.com

Table 2: Potential Hybrid Organic-Inorganic Systems
Hybrid SystemRole of this compoundPotential Application
Metal-Organic Frameworks (MOFs)Organic LinkerGas storage, Catalysis, Sensing
Functionalized NanoparticlesSurface LigandBioimaging, Drug Delivery, Diagnostics
Polymer NanocompositesMonomer/DispersantHigh-strength materials, Electronics

High-Throughput Screening and Automation in Material and Catalyst Discovery

The discovery and optimization of new materials and catalysts can be a time-consuming process. nih.gov High-throughput experimentation (HTE), which involves the use of robotics and automation to perform a large number of experiments in parallel, is a transformative approach to accelerate this process. scienceintheclassroom.orgacs.org

The application of these paradigms to this compound research will involve:

Automated Synthesis: Using robotic platforms to rapidly generate libraries of this compound derivatives with diverse substituents. researchgate.netacs.org

High-Throughput Screening (HTS): Developing rapid screening assays to evaluate the properties of the synthesized libraries. utwente.nl This could involve screening for catalytic activity, optical properties, or binding to a biological target. researchgate.net

Data Analysis and Machine Learning: Employing computational tools to analyze the large datasets generated from HTS and to identify structure-property relationships, guiding the next round of design and synthesis. rsc.org

This automated approach can significantly shorten the discovery-to-application timeline for new materials and catalysts based on the this compound scaffold. acs.org

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N5-phenylpyridine-2,5-diamine, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis of pyridine-diamine derivatives typically involves condensation reactions under basic conditions. For example, sodium methoxide is used to facilitate nucleophilic substitution between aryl halides and amine groups. Key factors affecting yield include:

  • Base selection : Strong bases (e.g., NaOMe) improve reaction kinetics but may require controlled temperatures to avoid side reactions .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
  • Purification : Techniques like recrystallization or column chromatography are critical for isolating high-purity products .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR spectroscopy : 1^1H and 13^13C NMR resolve substituent positions on the pyridine ring (e.g., distinguishing N5-phenyl vs. C2-amine groups) .
  • Mass spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns .
  • HPLC : Validates purity (>95%) and detects trace byproducts .

Q. How can researchers assess the stability of this compound under varying storage conditions?

  • Methodological Answer : Stability studies should include:

  • Thermal analysis : TGA/DSC to determine decomposition temperatures.
  • Light sensitivity : UV-Vis spectroscopy to monitor photodegradation.
  • Humidity control : Accelerated aging tests (e.g., 40°C/75% RH) to simulate long-term storage .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer :

  • Computational modeling : DFT calculates electron density maps to identify reactive sites (e.g., electrophilic C2/C5 positions).
  • Transition state analysis : Predicts activation energy barriers for reactions with amines or aryl halides .
  • Case study : Similar pyridine derivatives showed agreement between DFT-predicted reaction pathways and experimental outcomes .

Q. What mechanisms underlie the biological activity of this compound as a potential enzyme inhibitor?

  • Methodological Answer :

  • Docking studies : Molecular docking (e.g., AutoDock Vina) evaluates binding affinity to target enzymes (e.g., pancreatic lipase ).
  • Kinetic assays : Measure KiK_i values to compare inhibitory potency against structurally related compounds .
  • Structural analogs : Pyrimidine-diamine derivatives demonstrated antitubular activity via intercalation with DNA/protein targets .

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

  • Methodological Answer :

  • Meta-analysis : Cross-reference studies to identify variables (e.g., assay protocols, cell lines) causing discrepancies.
  • Dose-response validation : Reproduce experiments across multiple concentrations to confirm IC50_{50} consistency.
  • Structural benchmarking : Compare substituent effects (e.g., chloro vs. methoxy groups) on activity profiles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.